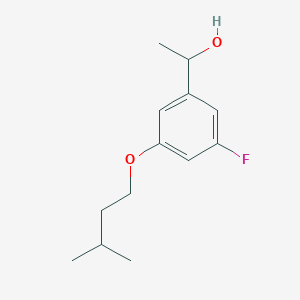

1-(3-Fluoro-5-(isopentyloxy)phenyl)ethanol

Description

1-(3-Fluoro-5-(isopentyloxy)phenyl)ethanol (CAS: 1443328-03-7) is a fluorinated aromatic alcohol with the molecular formula C₁₃H₁₉FO₂ and a molecular weight of 226.29 g/mol . The compound features a phenyl ring substituted with a fluorine atom at the 3-position, an isopentyloxy group (a branched ether substituent) at the 5-position, and an ethanol group at the benzylic position.

Properties

IUPAC Name |

1-[3-fluoro-5-(3-methylbutoxy)phenyl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FO2/c1-9(2)4-5-16-13-7-11(10(3)15)6-12(14)8-13/h6-10,15H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDBLLKWBKBCTKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC(=CC(=C1)C(C)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-5-(isopentyloxy)phenyl)ethanol typically involves the reaction of 5-fluoro-3-iso-pentoxybenzaldehyde with a suitable reducing agent to yield the desired ethanol derivative. Common reducing agents used in this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-5-(isopentyloxy)phenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 1-(5-Fluoro-3-iso-pentoxyphenyl)acetone.

Reduction: Formation of 1-(5-Fluoro-3-iso-pentoxyphenyl)ethane.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Fluoro-5-(isopentyloxy)phenyl)ethanol has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-(isopentyloxy)phenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and iso-pentoxy group can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

2-(3-Fluoro-5-(trifluoromethyl)phenyl)ethanol (CAS: 955036-77-8)

- Structure : Similar phenyl backbone with a trifluoromethyl (-CF₃) group at the 5-position instead of isopentyloxy.

- Molecular Formula : C₉H₈F₄O (MW: 208.15 g/mol) .

- Key Differences :

- The -CF₃ group is strongly electron-withdrawing, reducing the electron density of the aromatic ring compared to the electron-donating isopentyloxy group.

- Lower molecular weight and hydrophobicity (logP) compared to the target compound due to the absence of the branched alkoxy chain.

1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone (CAS: 886497-11-6)

- Structure: Chlorine at the 3-position, -CF₃ at the 5-position, and a ketone (-COCH₃) instead of ethanol.

- Molecular Formula : C₉H₆ClF₃O (MW: 222.59 g/mol) .

- Key Differences :

- Replacement of -OH with -COCH₃ eliminates hydrogen-bonding capacity, reducing water solubility.

- Chlorine’s larger atomic radius and polarizability may alter steric and electronic interactions in synthesis or binding.

Substituent Effects on Physicochemical Properties

| Compound | Substituents (Position) | Molecular Weight (g/mol) | Key Functional Group | logP (Predicted) |

|---|---|---|---|---|

| Target Compound | 3-F, 5-isopentyloxy | 226.29 | -CH₂CH₂OH | ~3.2 (estimated) |

| 2-(3-Fluoro-5-CF₃-phenyl)ethanol | 3-F, 5-CF₃ | 208.15 | -CH₂CH₂OH | ~2.8 |

| 1-(3-Cl-5-CF₃-phenyl)ethanone | 3-Cl, 5-CF₃ | 222.59 | -COCH₃ | ~3.1 |

Biological Activity

1-(3-Fluoro-5-(isopentyloxy)phenyl)ethanol is a chemical compound that has garnered interest due to its potential biological activities. This article examines the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a fluorinated phenyl ring with an isopentyloxy substituent, which may influence its biological interactions.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Modulation : It could interact with various receptors, altering signaling pathways that lead to physiological responses.

- Oxidative Stress Response : The compound may play a role in modulating oxidative stress within cells, which is crucial for maintaining cellular health.

Biological Activity Overview

The biological activities of this compound include:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

- Anticancer Potential : Investigations into its anticancer activity are ongoing, focusing on its ability to induce apoptosis in cancer cells.

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Comparative Biological Activity Data

Case Studies and Research Findings

Recent studies have explored the effects of this compound in various contexts:

- Antimicrobial Studies : A series of experiments demonstrated that the compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.

- Cancer Research : In vitro assays revealed that the compound can induce apoptosis in liver and colon cancer cell lines. Further research is needed to elucidate the specific pathways involved in this process.

- Inflammation Models : Early findings indicate that treatment with this compound reduces markers of inflammation in cellular models, highlighting its therapeutic potential in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.